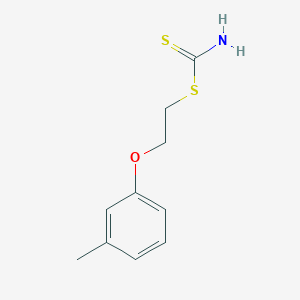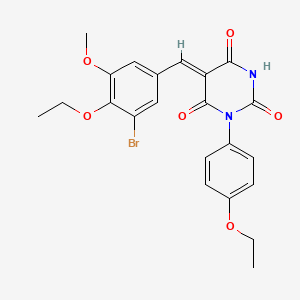![molecular formula C17H17F3N2O2 B5018669 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5018669.png)
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, also known as TPN-729MA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide acts as a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is involved in the regulation of various physiological processes, including nausea and vomiting. By blocking the 5-HT3 receptor, this compound can reduce the occurrence of nausea and vomiting, making it a potential therapeutic agent for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the reduction of nausea and vomiting, the modulation of neurotransmitter release, and the regulation of ion channel activity. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide is its selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor in various research experiments. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over extended periods of time.
Orientations Futures
There are several future directions for research related to N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide, including the investigation of its potential therapeutic applications in the treatment of various diseases and conditions, the development of more potent and selective 5-HT3 receptor antagonists, and the exploration of its effects on other physiological processes beyond nausea and vomiting.
In conclusion, this compound is a novel compound that has potential applications in various research fields. Its selectivity for the 5-HT3 receptor, reduction of nausea and vomiting, and anxiolytic and antidepressant effects make it a promising therapeutic agent for the treatment of various diseases and conditions. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and 2-(1-piperidinyl)-5-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction yields this compound as a white crystalline solid with a purity of over 98%.
Applications De Recherche Scientifique
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitters in the brain. In pharmacology, this compound has been used to investigate the efficacy and safety of new drugs. In toxicology, this compound has been used to evaluate the toxicity of various chemicals and drugs.
Propriétés
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)12-6-7-14(22-8-2-1-3-9-22)13(11-12)21-16(23)15-5-4-10-24-15/h4-7,10-11H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWGELFMPTZVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)
![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)


![2-(4-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5018663.png)
![N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5018664.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)
![N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5018679.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018684.png)

![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B5018691.png)